4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide
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Overview
Description
4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide is a heterocyclic compound with a unique structure that includes a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: A related compound without the sulfonamide group, used in similar applications.
Flumioxazin: A herbicide with a similar core structure but different functional groups, used in agricultural applications.
Uniqueness
4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Biological Activity
4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group attached to a tetrahydroisoindole framework, which contributes significantly to its reactivity and biological profile. Recent studies have highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), making it a candidate for anti-inflammatory drug development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₁N₃O₃S
- Molecular Weight : 229.26 g/mol
- CAS Number : 885123-03-5
The compound's bicyclic structure includes both saturated and unsaturated ring systems, enhancing its pharmacological properties. The sulfonamide moiety is particularly important for its biological activity.
COX-2 Inhibition
Research indicates that this compound exhibits significant inhibition of COX-2 over COX-1. This selectivity is crucial as it suggests potential therapeutic applications in treating inflammatory conditions while minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparison of COX Inhibition
Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
---|---|---|---|
This compound | Low | High | High |
Traditional NSAIDs (e.g., Ibuprofen) | High | Moderate | Low |
Anti-Cancer Properties
In addition to its anti-inflammatory potential, derivatives of this compound have been explored for their anti-cancer properties. Studies have shown that certain modifications to the isoindole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo .
Case Study: Anti-Cancer Activity
A study evaluating the efficacy of 4-Oxo derivatives on human cancer cell lines reported IC₅₀ values indicating significant cytotoxic activity. The results highlighted the importance of structural modifications in enhancing biological activity:
Compound Name | Cell Line | IC₅₀ (µM) |
---|---|---|
4-Oxo derivative A | HeLa (Cervical) | 15 |
4-Oxo derivative B | MCF7 (Breast) | 20 |
4-Oxo derivative C | A549 (Lung) | 18 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of COX enzymes. By selectively targeting COX-2, the compound reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1 mediated pathways. This selectivity is advantageous for developing safer anti-inflammatory therapies.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
7-oxo-5,6-dihydro-4H-isoindole-2-sulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c9-14(12,13)10-4-6-2-1-3-8(11)7(6)5-10/h4-5H,1-3H2,(H2,9,12,13) |
InChI Key |
OAAZRGMAEMZDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN(C=C2C(=O)C1)S(=O)(=O)N |
Origin of Product |
United States |
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